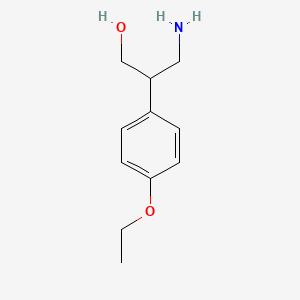

3-Amino-2-(4-ethoxyphenyl)propan-1-ol

CAS No.:

Cat. No.: VC18229607

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO2 |

|---|---|

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 3-amino-2-(4-ethoxyphenyl)propan-1-ol |

| Standard InChI | InChI=1S/C11H17NO2/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-6,10,13H,2,7-8,12H2,1H3 |

| Standard InChI Key | KFRLNTMBNGOMGX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(CN)CO |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Amino-2-(4-ethoxyphenyl)propan-1-ol (IUPAC name: 3-amino-2-(4-ethoxyphenyl)propan-1-ol) has the molecular formula CHNO and a molecular weight of 195.26 g/mol. Its structure consists of:

-

A propan-1-ol backbone (three-carbon chain with a hydroxyl group at position 1).

-

An amino group (-NH) at position 3.

-

A 4-ethoxyphenyl group (-CH-OCHCH) at position 2.

The ethoxy group enhances lipophilicity, while the amino and hydroxyl groups enable hydrogen bonding, influencing solubility and biological interactions .

Table 1: Comparative Molecular Properties of Related Amino Alcohols

Spectroscopic Data

While experimental spectral data for 3-amino-2-(4-ethoxyphenyl)propan-1-ol is unavailable, analogs suggest characteristic peaks:

-

IR Spectroscopy: O-H stretch (~3300 cm), N-H stretch (~3400 cm), and C-O-C ether stretch (~1250 cm) .

-

NMR:

Synthesis and Manufacturing

Proposed Synthetic Routes

The synthesis of 3-amino-2-(4-ethoxyphenyl)propan-1-ol can be inferred from methods used for structurally similar compounds :

Route 1: Reductive Amination

-

Ketone Formation: React 4-ethoxyacetophenone with trimethylsilyl cyanide (TMSCN) in the presence of ZnI to form a cyanohydrin intermediate.

-

Reduction: Reduce the nitrile group to an amine using LiAlH or catalytic hydrogenation (H, Pd/C).

-

Hydroxylation: Hydrolyze the silyl ether under acidic conditions to yield the final amino alcohol.

Reaction Scheme:

Route 2: Aziridine Ring-Opening

-

Aziridine Synthesis: Convert 4-ethoxystyrene oxide to aziridine using NH.

-

Ring-Opening: Treat with water or alcohols to introduce the hydroxyl group.

Industrial-Scale Considerations

Industrial production would optimize:

-

Catalysts: Transition metal catalysts (e.g., Pd, Ni) for hydrogenation steps.

-

Purification: Column chromatography or recrystallization to achieve >95% purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to -OH and -NH groups; limited solubility in non-polar solvents.

-

Stability: Susceptible to oxidation; recommended storage under inert gas (N) at 2–8°C .

Thermal Properties

-

Boiling Point: ~300°C (decomposition likely above 250°C).

Biological Activity and Applications

Hypothesized Mechanisms

The compound’s bioactivity is theorized to arise from:

-

Receptor Binding: The ethoxyphenyl group may interact with hydrophobic pockets in enzymes or receptors.

-

Hydrogen Bonding: -NH and -OH groups facilitate binding to biological targets like G-protein-coupled receptors .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield.

-

Biological Screening: Evaluate antimicrobial, anticancer, and neuroprotective activities.

-

Computational Studies: Molecular docking to predict target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume